tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate
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Overview
Description
tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a butoxycarbonyl group, and a pyridyl group with a hydroxymethyl substituent. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridyl derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine functionality. The reaction is carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyridyl ring can undergo reduction under specific conditions.
Substitution: The tert-butyl and butoxycarbonyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the pyridyl ring can produce a piperidine derivative.
Scientific Research Applications
tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate involves the cleavage of the tert-butyl and butoxycarbonyl protecting groups under acidic conditions. This results in the release of the free amine, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
N-Boc-ethanolamine: Contains a butoxycarbonyl group and a hydroxyl group, similar to the target compound.
tert-Butyl N-allylcarbamate: Another carbamate with an allyl group instead of a pyridyl group.
Uniqueness
tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate is unique due to the presence of the pyridyl group, which imparts specific chemical reactivity and biological activity. This makes it particularly useful in the synthesis of complex molecules and in applications requiring selective protection and deprotection of amine functionalities.
Properties
Molecular Formula |
C16H24N2O5 |
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Molecular Weight |
324.37 g/mol |
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H24N2O5/c1-15(2,3)22-13(20)18(14(21)23-16(4,5)6)12-9-11(10-19)7-8-17-12/h7-9,19H,10H2,1-6H3 |
InChI Key |
XGSORSRVKOGKKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=CC(=C1)CO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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